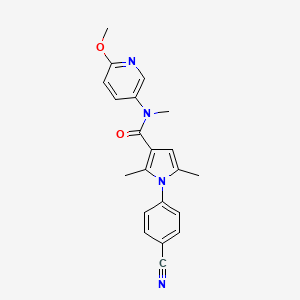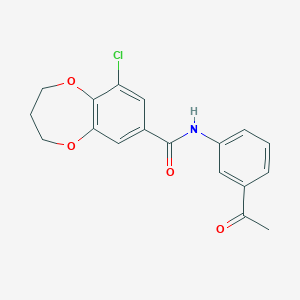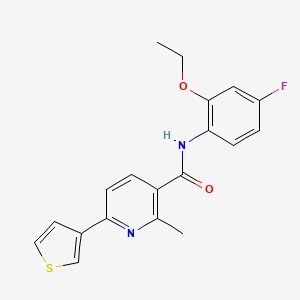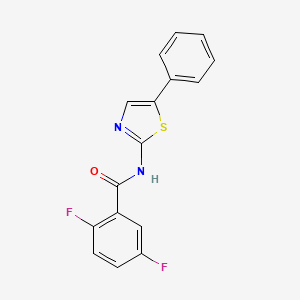
1-(4-cyanophenyl)-N-(6-methoxypyridin-3-yl)-N,2,5-trimethylpyrrole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-cyanophenyl)-N-(6-methoxypyridin-3-yl)-N,2,5-trimethylpyrrole-3-carboxamide is a chemical compound with potential therapeutic applications. It is a pyrrole-based compound that has been studied for its effects on various biological systems.
Mecanismo De Acción
The mechanism of action of 1-(4-cyanophenyl)-N-(6-methoxypyridin-3-yl)-N,2,5-trimethylpyrrole-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer cell growth. It has also been shown to modulate the activity of certain signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-cyanophenyl)-N-(6-methoxypyridin-3-yl)-N,2,5-trimethylpyrrole-3-carboxamide has anti-inflammatory and anti-cancer effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, as well as the growth of cancer cells. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-cyanophenyl)-N-(6-methoxypyridin-3-yl)-N,2,5-trimethylpyrrole-3-carboxamide is its potential as a therapeutic agent for inflammatory diseases and cancer. However, its mechanism of action is not fully understood, which may limit its use in certain applications. Additionally, more research is needed to determine its safety and efficacy in vivo.
Direcciones Futuras
Future research on 1-(4-cyanophenyl)-N-(6-methoxypyridin-3-yl)-N,2,5-trimethylpyrrole-3-carboxamide could focus on its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular disease. It could also be studied in combination with other compounds to enhance its therapeutic effects. Additionally, more research is needed to fully understand its mechanism of action and to determine its safety and efficacy in vivo.
Métodos De Síntesis
The synthesis of 1-(4-cyanophenyl)-N-(6-methoxypyridin-3-yl)-N,2,5-trimethylpyrrole-3-carboxamide involves the reaction of 1-(4-cyanophenyl)-N-(6-methoxypyridin-3-yl)pyrrole-2-carboxamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The resulting compound is then treated with trifluoroacetic acid to remove the trimethylsilyl protecting group, yielding the final product.
Aplicaciones Científicas De Investigación
1-(4-cyanophenyl)-N-(6-methoxypyridin-3-yl)-N,2,5-trimethylpyrrole-3-carboxamide has been studied for its potential therapeutic applications in various biological systems. It has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. It has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
1-(4-cyanophenyl)-N-(6-methoxypyridin-3-yl)-N,2,5-trimethylpyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-14-11-19(15(2)25(14)17-7-5-16(12-22)6-8-17)21(26)24(3)18-9-10-20(27-4)23-13-18/h5-11,13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGZZKRMLHJDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C#N)C)C(=O)N(C)C3=CN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-cyanophenyl)-N-(6-methoxypyridin-3-yl)-N,2,5-trimethylpyrrole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorophenyl)-2-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7682866.png)

![N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide](/img/structure/B7682876.png)

![1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide](/img/structure/B7682887.png)
![2-(6-Methoxy-1-benzofuran-3-yl)-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethanone](/img/structure/B7682898.png)
![2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7682904.png)
![N-(2-methylpropyl)-2-[[5-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7682921.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-3-ethoxybenzamide](/img/structure/B7682925.png)
![1-[2-(6-Azaspiro[3.4]octan-6-yl)ethyl]-5-nitropyridin-2-one](/img/structure/B7682928.png)

![[4-[(4-fluorophenyl)methoxy]piperidin-1-yl]-(2-sulfanylidene-1H-pyridin-3-yl)methanone](/img/structure/B7682933.png)
![2-(3,4-difluorophenyl)-N-[4-(1-methylimidazole-2-carbonyl)phenyl]-2-oxoacetamide](/img/structure/B7682947.png)
